阿替美汀乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

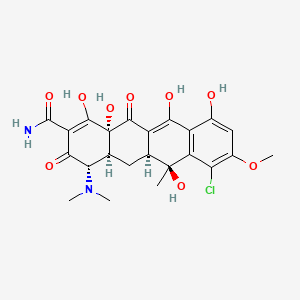

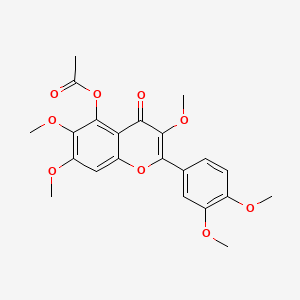

Artemetin acetate is a compound with the molecular formula C22H22O9 . It is a yellow powder and can be dissolved in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Molecular Structure Analysis

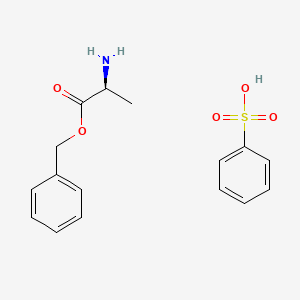

Artemetin acetate contains several methoxy groups in its structure . The oxygen atom of the methoxy group at C5′ is involved in nonbonding interaction, while the adjacent acetyl group at C4′ shows significant interaction .

Physical And Chemical Properties Analysis

Artemetin acetate is a yellow powder . It has a molecular formula of C22H22O9 . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

科学研究应用

心血管作用:阿替美汀在大鼠中表现出显著的降压作用,可能通过抑制血管紧张素转换酶 (ACE) 来降低平均动脉压,并影响血管对血管紧张素 I 和缓激肽的反应 (de Souza 等,2011)。

内皮细胞保护:在猪主动脉内皮细胞中,阿替美汀增加了一氧化氮 (NO) 的产生,并表现出抗氧化的保护作用,作为抗氧化剂和抗凋亡剂 (Grossini 等,2015)。

与 ACE 的分子相互作用:阿替美汀与 ACE 的分子对接研究表明了稳定的相互作用,支持其在抗高血压活性中的潜在作用 (Delmondes,2017)。

抗炎活性:阿替美汀在大鼠中表现出显着的抗炎活性,与传统的抗炎药相当,并且在亚急性毒理学实验中显示出低毒性 (Sertié 等,1990)。

抗癌特性:阿替美汀被确定为癌细胞中纤丝蛋白的生物学靶点,影响细胞骨架的分解和细胞迁移,表明其在抑制肿瘤转移中的作用 (Ferraro 等,2022)。

抗水肿活性:从 Cordia curassavica 中分离出的阿替美汀显示出显着的抗水肿活性,减少了小鼠角叉菜胶诱导的爪水肿 (Bayeux 等,2002)。

未来方向

Flavonoids, the class of compounds to which Artemetin acetate belongs, have shown potential in preventing and treating chronic diseases . The pharmacological activities of flavonoids suggest that these secondary metabolites could provide a scaffold for the development of potent anti-cancer drugs in the future . Further investigation on Artemetin acetate and its constituents to develop novel treatment strategies in immune-mediated inflammatory conditions is warranted .

作用机制

Target of Action

Artemetin acetate, a valuable flavonoid found in various medicinal plants, has been identified to interact with several biological targets. The primary targets of artemetin acetate are Filamins A and B . Filamins are actin-binding proteins that stabilize delicate three-dimensional actin webs and link these to cellular membranes . They also bind many other cellular constituents and help to anchor various transmembrane proteins to the actin cytoskeleton .

Mode of Action

Artemetin acetate interacts directly with its primary targets, Filamins A and B . This interaction leads to a change in the conformation of filamin in living cells, which results in the disassembly of the cytoskeleton and the disorganization of the F-actin filaments . This mode of action is crucial as it can block cell migration, potentially impacting tumor metastasis occurrence and development .

Biochemical Pathways

It is known that the interaction of artemetin acetate with filamins a and b affects the structural integrity of the cytoskeleton . This could potentially influence various cellular processes, including cell shape, motility, and signal transduction pathways.

Pharmacokinetics

Artemetin, a closely related compound, is known to have good oral bioavailability . This suggests that artemetin acetate might also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The interaction of artemetin acetate with Filamins A and B leads to significant molecular and cellular effects. It alters filamin conformation, leading to cytoskeleton disassembly and disorganization of F-actin filaments . This can block cell migration, which is a critical process in tumor metastasis . Therefore, artemetin acetate could potentially have anti-cancer properties.

Action Environment

The action, efficacy, and stability of artemetin acetate could be influenced by various environmental factors. For instance, biotic and abiotic stress factors can directly influence the metabolism of the plant producing artemetin . .

属性

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIGYYSOAHXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Artemetin acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)